3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one
Description
Molecular Formula: C₃₉H₂₆O₂ Molecular Weight: 526.641 g/mol CAS Number: 52986-57-9 This compound is a highly substituted isobenzofuranone derivative characterized by a benzylidene group at the 3-position and four phenyl substituents at positions 4, 5, 6, and 6. The extensive aromatic substitution contributes to its high molecular weight and steric bulk, which influence its physicochemical properties, such as solubility and thermal stability.
Properties
Molecular Formula |
C39H26O2 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4,5,6,7-tetraphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C39H26O2/c40-39-38-36(31-24-14-5-15-25-31)34(29-20-10-3-11-21-29)33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)37(38)32(41-39)26-27-16-6-1-7-17-27/h1-26H/b32-26- |
InChI Key |
JYGNJEJSBNTYKA-FSRJSHLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While industrial production methods for this specific compound are not widely documented, similar compounds are often synthesized using batch or continuous flow reactors. These methods allow for precise control over reaction conditions, scalability, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The tetraphenyl groups in the target compound enhance π-π stacking interactions and thermal stability compared to aliphatic analogs like the butylidene derivative .
- Electron-Withdrawing Groups: Chlorine atoms in the tetrachloro analog () increase electrophilicity, making it reactive in substitution reactions, whereas the phosphonooxy group in phenolphthalein monophosphate introduces polarity and biochemical utility .
- Hydrogen Bonding : Hydroxyl groups in the dihydroxy-tetrahydro derivative () enable hydrogen bonding, improving solubility in polar solvents compared to the hydrophobic tetraphenyl compound .
Melting Points and Stability:
- Chlorinated derivatives (e.g., ) are likely more thermally stable but may exhibit environmental persistence due to halogen content .
Spectral Data:
- IR Spectroscopy: The carbonyl stretch (~1767 cm⁻¹) is consistent across isobenzofuranones. The tetraphenyl compound’s IR would show aromatic C–H stretches (~3030 cm⁻¹), while hydroxylated analogs (e.g., ) display broad O–H peaks (~3333 cm⁻¹) .
Biological Activity
3-Benzylidene-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one (CAS No. 52986-57-9) is a synthetic compound characterized by a complex structure that includes multiple phenyl groups and a benzofuran moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 526.62 g/mol. The structural complexity of this compound contributes to its unique biological properties.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 526.62 g/mol |
| CAS Number | 52986-57-9 |
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing cellular damage.
- Study Findings : In vitro assays showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Case Study: Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antioxidant and anticancer activities, this compound has shown promise in reducing inflammation.
- Research Insights : Animal studies indicated a decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses.
Toxicity Data Summary
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | >200 |
| Acute Toxicity | Low |
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : As an adjunct treatment in combination with existing chemotherapeutic agents.
- Antioxidant Supplements : Potential use in dietary supplements aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
